Platinum(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Platinum(4+) is a platinum cation and a monoatomic tetracation.

科学的研究の応用

Alternative to Platinum in Hydrogen-Economy Applications : Research indicates the exploration of palladium as a less expensive alternative to platinum in hydrogen-economy applications. This involves cutting-edge research in metallurgy, biomimetics, instrumentation development, and systems analysis, particularly in the context of the U.S. Department of Energy's Hydrogen, Fuel Cells, and Infrastructure Technologies Program (Peters et al., 2012).

Catalysis and Electronic Devices : Platinum's role in catalysis, electronic devices, and jewelry is significant. Research on the hydrometallurgical recovery and recycling of platinum from spent catalysts and electronic scraps is ongoing to conserve resources and meet future demand. This involves processes like leaching, precipitation, or solvent extraction (Jha et al., 2013).

Shape-Controlled Synthesis for Catalytic Applications : The shape or morphology of Pt nanocrystals provides a way to tune their catalytic and electrocatalytic properties. The synthesis of Pt nanocrystals with well-defined shapes can enhance performance in various reactions (Chen et al., 2009).

Automotive and Fuel Cell Technologies : Platinum is crucial in automotive catalytic converters and prospective vehicle fuel cells. Research discusses platinum's availability, demand, and supply constraints in the context of automotive industry growth and technological shifts (Alonso et al., 2012).

Designer Platinum Nanoparticles : Recent advances in the design of platinum-based nanostructures are reviewed, focusing on control of shape, composition, and nanostructure for applications as electrocatalysts in low-temperature fuel cells (Peng & Yang, 2009).

Fluorescent and Colorimetric Chemosensors : Platinum ions have been targeted by optical probes in recent research. These probes, organized by structural classifications and unique mechanisms, are significant for detection in various applications (Zhang et al., 2011).

Platinum Oxides in Catalysis and Electrochemistry : A study on platinum oxides, including PtO, ${\mathrm{Pt}}{3}{\mathrm{O}}{4}$, and $\mathrm{Pt}{\mathrm{O}}_{2}$, provides insights into their applications in fields like catalysis, electrochemistry, and nanoelectronics. This includes discussion of platinum oxide nanoparticles and their thermodynamic stabilities (Seriani et al., 2007).

Surface Oxidation of Platinum : The (electro)catalytic behavior of platinum in the presence of oxygen is a focus of research, which delves into surface oxidation processes and their impact on catalytic properties (Fantauzzi et al., 2015).

Shape Control of Nanoparticles for Catalysis : Research into the shape control synthesis of platinum and palladium nanoparticles for enhanced catalytic activity and selectivity is ongoing. This includes studies on specific crystallographic facets and their industrial applications (Cheong et al., 2010).

Platinum's Role in Electrochemical Energy Conversion : The study of platinum dissolution in acidic media is key for understanding its limitations under harsh operational conditions, like in fuel cells or other energy conversion devices (Topalov et al., 2014).

Platinum–Copper Alloys in Hydrogenation : Research has been conducted on platinum–copper nanoparticle catalysts for the selective hydrogenation of 1,3-butadiene, demonstrating the potential for reducing platinum use in catalysis (Lucci et al., 2015).

High-Temperature Applications and Properties : Studies on platinum alloys reveal their unique properties, such as high resistance to corrosion, oxidation, and thermal conductivities at high temperatures, important for industrial applications (Terada et al., 2005).

Biomedical Applications of Platinum Nanoparticles : Platinum nanoparticles (PtNPs) are used extensively in biotechnological, nanomedicinal, and pharmacological fields. Their large surface area and numerous catalytic applications, along with antimicrobial, antioxidant, and anticancer properties, make them valuable in various medical and diagnostic applications (Jeyaraj et al., 2019).

Platinum in Chemistry : Platinum has been used in diverse fields of chemistry, from functional materials to anticancer drugs and catalysis. Research highlights include its role in promoting phosphorescence and catalyzing C-H functionalization reactions (Huo, 2018).

特性

CAS番号 |

22541-31-7 |

|---|---|

製品名 |

Platinum(4+) |

分子式 |

Pt+4 |

分子量 |

195.08 g/mol |

IUPAC名 |

platinum(4+) |

InChI |

InChI=1S/Pt/q+4 |

InChIキー |

NDBYXKQCPYUOMI-UHFFFAOYSA-N |

SMILES |

[Pt+4] |

正規SMILES |

[Pt+4] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

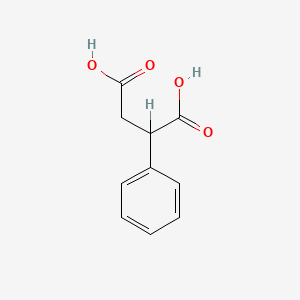

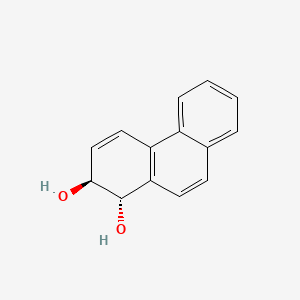

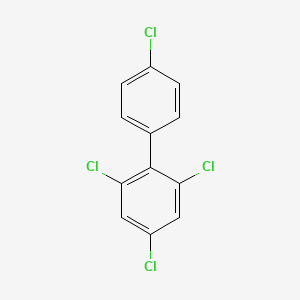

![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)